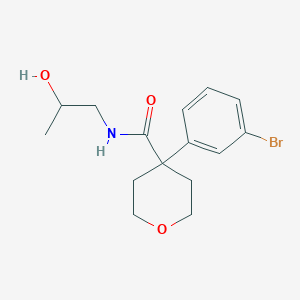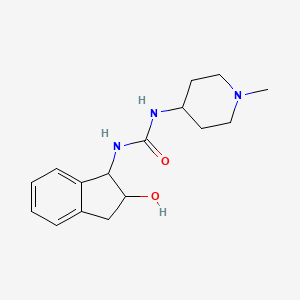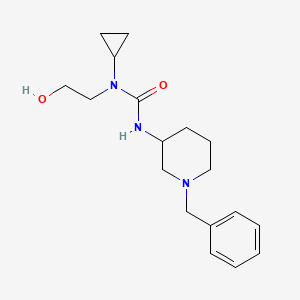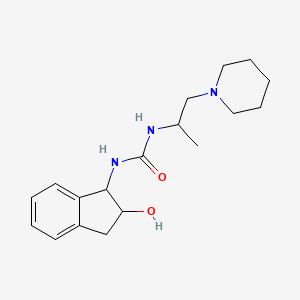
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide, also known as BHPC, is a chemical compound that belongs to the oxane family. It is a white crystalline powder that has a molecular weight of 327.21 g/mol. BHPC has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
作用機序
The exact mechanism of action of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide is not fully understood. However, it has been hypothesized that 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide may also inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce the expression of certain genes that are involved in apoptosis, cell cycle regulation, and DNA repair. 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has also been found to inhibit the activity of certain enzymes, including topoisomerase II and III.
実験室実験の利点と制限
One of the main advantages of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide is its potential as a novel anticancer and antimicrobial agent. However, there are also some limitations to using 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide in lab experiments. For example, 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide may have low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the safety and efficacy of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide in humans.
将来の方向性
There are several future directions for research on 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide. One area of interest is the development of novel formulations of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide when used in combination with other anticancer or antimicrobial agents. Finally, further studies are needed to fully understand the mechanisms of action of 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide and its potential applications in various fields.
合成法
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-bromobenzoyl chloride with 2-hydroxypropylamine, followed by the reaction with oxalyl chloride. Another method involves the reaction of 3-bromobenzoyl chloride with 2-hydroxypropylamine, followed by the reaction with oxalic acid dihydrate.
科学的研究の応用
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have antitumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. 4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide has also been found to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-11(18)10-17-14(19)15(5-7-20-8-6-15)12-3-2-4-13(16)9-12/h2-4,9,11,18H,5-8,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZHDVLGEUNVNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1(CCOCC1)C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-N-(2-hydroxypropyl)oxane-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B6639459.png)
![1-(3-Hydroxypropyl)-3-[[4-[(2-methylpiperidin-1-yl)methyl]phenyl]methyl]urea](/img/structure/B6639470.png)



![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methylphenyl)ethyl]urea](/img/structure/B6639484.png)

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B6639497.png)
![1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B6639514.png)
![3-(hydroxymethyl)-N-[(4-pyrazol-1-ylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B6639518.png)

![N-cyclopropyl-2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B6639527.png)
![4-[2-Hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6639529.png)
